molecular formula C14H10FN3O2 B1647396 2-[(3-Fluorophenyl)methyl]-5-nitroindazole

2-[(3-Fluorophenyl)methyl]-5-nitroindazole

Cat. No.: B1647396
M. Wt: 271.25 g/mol
InChI Key: VKTLNNHESRZDEY-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-5-nitroindazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorophenyl group and a nitro group in the compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]-5-nitroindazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-5-nitroindazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]-5-nitroindazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole
  • 2-[(3-Fluorophenyl)methyl]-5-nitro-3H-indazole
  • 2-[(3-Fluorophenyl)methyl]-5-nitro-4H-indazole

Uniqueness

2-[(3-Fluorophenyl)methyl]-5-nitroindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the nitro group enhances its reactivity and potential biological activity compared to other indazole derivatives.

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-nitroindazole

InChI

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(18(19)20)4-5-14(11)16-17/h1-7,9H,8H2

InChI Key

VKTLNNHESRZDEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nitroindazole (15 g, 92 mmol, 1 eq), 3-fluorobenzylbromide (14.7 mL, 119.5 mmol, 1.3 eq) and potassium carbonate 25.4 g (184 mmol, 2 equiv) were suspended in 150 mL acetonitrile. The reaction mixture was stirred at 70° C. for 12 h, and then allowed to cool to rt. The resultant solid was filtered and washed with CH2Cl2, and the filtrate concentrated in vacuo. The crude mixture of regioisomeric products was purified by column chromatography (5:1 to 4:1 Hex/EtOAc), yielding 5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 32%) and 5-nitro-2-N-(3-fluorobenzyl)indazole (9.2 g, 37%) as yellow solids.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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